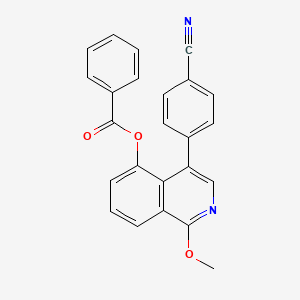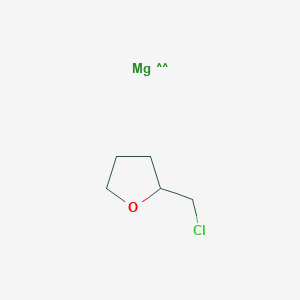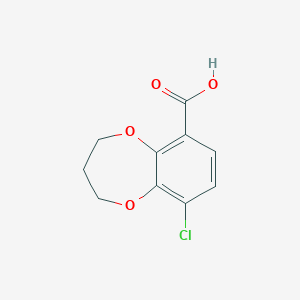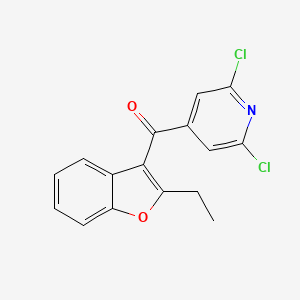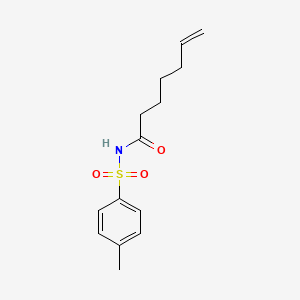methanone CAS No. 832735-69-0](/img/structure/B12524230.png)
[4-(3-Chlorophenyl)piperazin-1-yl](2-phenylbenzo[b]thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a benzo[b]thiophene moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the 3-chlorophenyl group.
Coupling with Benzo[b]thiophene: The final step involves coupling the substituted piperazine with 2-phenylbenzo[b]thiophene-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the benzo[b]thiophene moiety.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
4-(3-Chlorophenyl)piperazin-1-ylmethanone is unique due to its combination of a piperazine ring, a 3-chlorophenyl group, and a benzo[b]thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
832735-69-0 |
|---|---|
Formule moléculaire |
C25H21ClN2OS |
Poids moléculaire |
433.0 g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenyl-1-benzothiophen-3-yl)methanone |
InChI |
InChI=1S/C25H21ClN2OS/c26-19-9-6-10-20(17-19)27-13-15-28(16-14-27)25(29)23-21-11-4-5-12-22(21)30-24(23)18-7-2-1-3-8-18/h1-12,17H,13-16H2 |
Clé InChI |
XMEBPHPISLQAOM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(SC4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


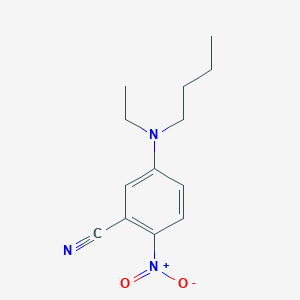
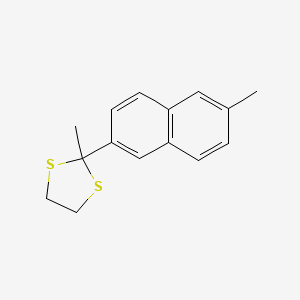
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-2-yl)ethan-1-one](/img/structure/B12524163.png)
![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
![[3-(Cyclopentyloxy)phenyl]methanol](/img/structure/B12524172.png)
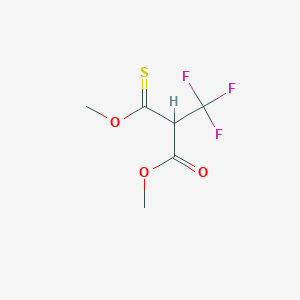

![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)

